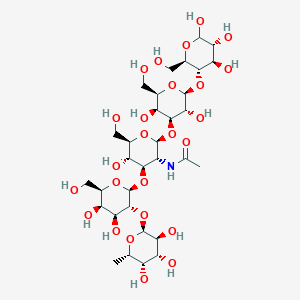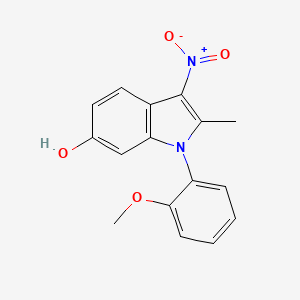
1H-Indol-6-ol, 1-(2-methoxyphenyl)-2-methyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group, a nitro group, and a hydroxyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyphenyl derivatives, followed by cyclization to form the indole core. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol can be compared with other indole derivatives such as:
1-(2-Methoxyphenyl)-2-methyl-1H-indol-6-ol: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-2-methyl-3-amino-1H-indol-6-ol: The amino group instead of the nitro group changes its reduction potential and interaction with biological targets.
1-(2-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-5-ol: The position of the hydroxyl group affects its hydrogen bonding and overall molecular stability
Eigenschaften
CAS-Nummer |
506429-45-4 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-2-methyl-3-nitroindol-6-ol |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)12-8-7-11(19)9-14(12)17(10)13-5-3-4-6-15(13)22-2/h3-9,19H,1-2H3 |
InChI-Schlüssel |
YFVKIADDJIAGBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





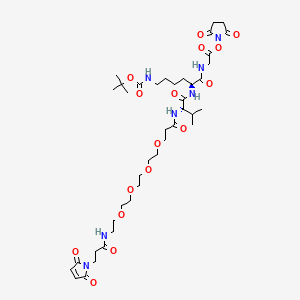

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
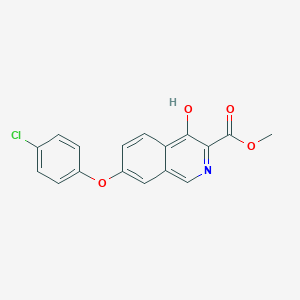
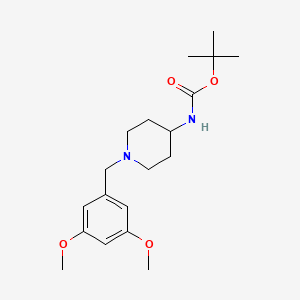




![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)
